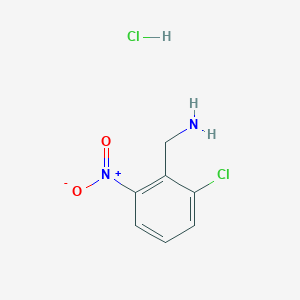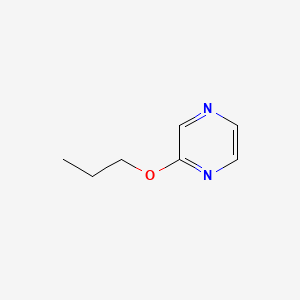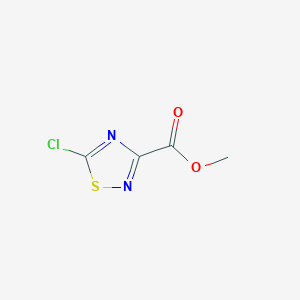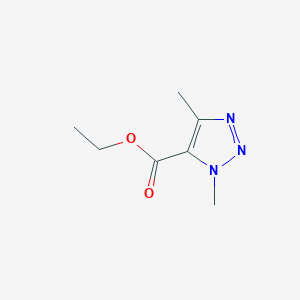
(2-chloro-6-nitrophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitrophenylmethanamine hydrochloride (2-CNPH) is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in water and organic solvents. 2-CNPH has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in various biochemical and physiological experiments.
Applications De Recherche Scientifique
(2-chloro-6-nitrophenyl)methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of various heterocyclic compounds, such as indole derivatives and quinolines. In addition, this compound has been used as an intermediate in the synthesis of various bioactive compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of (2-chloro-6-nitrophenyl)methanamine hydrochloride is not fully understood. However, it is thought to act as a proton donor in the presence of a base, leading to the formation of an amide. This amide can then react with an electrophile, leading to the formation of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
(2-chloro-6-nitrophenyl)methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is soluble in water and organic solvents, making it easy to work with. However, this compound is unstable and may decompose in the presence of heat or light.
Orientations Futures
There are several potential future directions for the use of (2-chloro-6-nitrophenyl)methanamine hydrochloride. It could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and heterocyclic compounds. In addition, it could be used in the synthesis of bioactive compounds, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Finally, it could be used to study its biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties.
Méthodes De Synthèse
(2-chloro-6-nitrophenyl)methanamine hydrochloride can be synthesized from the reaction of 2-chloro-6-nitrophenol and methylamine hydrochloride in an aqueous medium. The reaction is catalyzed by an acid and proceeds in the presence of a base. The product is then purified by recrystallization from aqueous ethanol or ethyl acetate.
Propriétés
IUPAC Name |
(2-chloro-6-nitrophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMVDZLPLLCZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116599-40-7 |
Source


|
| Record name | Benzenemethanamine, 2-chloro-6-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116599-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)










![3-[(3-chloropropyl)sulfanyl]propanoic acid](/img/structure/B6597633.png)